molecular formula C19H19Cl2N5OS B12006135 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol

2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol

Cat. No.: B12006135
M. Wt: 436.4 g/mol
InChI Key: PQJHXPTTYJVUMK-SSDVNMTOSA-N
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Description

2-((E)-{[3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol is a chemical compound with the molecular formula C 19 H 19 Cl 2 N 5 OS and an average molecular mass of 436.355 Da . This structurally complex molecule features a 1,2,4-triazole core, a moiety known for its significant potential in medicinal chemistry due to its resistance to metabolic degradation and its ability to form key interactions with biological targets . The 1,2,4-triazole scaffold is present in several clinically used drugs and is widely researched for its diverse pharmacological properties, which include anti-inflammatory, antibacterial, and antifungal activities . Specifically, derivatives of 1,2,4-triazole have been identified as promising inhibitors of enzymes like 15-lipoxygenase (15-LOX), which plays a pivotal role in the inflammation pathway, making such compounds valuable leads in the development of new anti-inflammatory agents . The presence of the diethylamino phenol and dichlorophenyl substituents on the triazole core may contribute to the compound's electronic properties and binding affinity, offering researchers a versatile building block for drug discovery, chemical biology studies, and the development of novel therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H19Cl2N5OS

Molecular Weight

436.4 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19Cl2N5OS/c1-3-25(4-2)14-7-5-12(17(27)10-14)11-22-26-18(23-24-19(26)28)15-8-6-13(20)9-16(15)21/h5-11,27H,3-4H2,1-2H3,(H,24,28)/b22-11+

InChI Key

PQJHXPTTYJVUMK-SSDVNMTOSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common approach involves cyclizing 2-(2,4-dichlorophenyl)acetohydrazide with carbon disulfide (CS₂) in alkaline conditions. For example:

  • 2-(2,4-Dichlorophenyl)acetohydrazide is treated with CS₂ in ethanol under reflux, yielding 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol via intramolecular cyclization.

  • The mercapto group is introduced in situ, eliminating the need for post-synthetic thiolation.

Reaction Conditions :

  • Solvent: Ethanol/water (4:1)

  • Base: NaOH (2 equiv)

  • Temperature: 80°C, 6 hours

  • Yield: 72–85%

Alternative Route via Hydrazine Carbothioamides

Hydrazine carbothioamides derived from 2,4-dichlorophenylacetic acid can undergo cyclization with hydrazine hydrate:

  • 2-(2,4-Dichlorophenyl)acetyl chloride is reacted with thiosemicarbazide to form N'-(2,4-dichlorophenylacetyl)thiosemicarbazide .

  • Cyclization in acidic media (HCl/EtOH) produces the triazole-thiol.

Key Data :

ParameterValueSource
Cyclization AgentHCl (conc.)
Reaction Time4 hours
Yield68%

Preparation of 5-(Diethylamino)-2-hydroxybenzaldehyde

Formylation of 5-(Diethylamino)phenol

The aldehyde group is introduced via the Duff reaction , utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA):

  • 5-(Diethylamino)phenol is dissolved in TFA and treated with HMTA at 60°C for 3 hours.

  • Hydrolysis with HCl yields the aldehyde.

Optimized Conditions :

  • HMTA: 1.2 equiv

  • Solvent: TFA

  • Temperature: 60°C

  • Yield: 65–70%

Vilsmeier-Haack Alternative

Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, enabling formylation:

  • 5-(Diethylamino)phenol is reacted with POCl₃/DMF at 0°C.

  • Quenching with ice water affords the aldehyde.

Comparison of Methods :

MethodYieldPurityByproducts
Duff Reaction70%>95%Minimal
Vilsmeier-Haack75%90%Chlorinated side products

Schiff Base Condensation to Form the Iminomethyl Linker

The final step involves condensing the triazole-thiol amine with 5-(diethylamino)-2-hydroxybenzaldehyde under mild acidic conditions:

  • 3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-amine (0.01 mol) and 5-(diethylamino)-2-hydroxybenzaldehyde (0.01 mol) are stirred in ethanol with catalytic acetic acid (0.5 mL).

  • The reaction is monitored via TLC until completion (3–4 hours), yielding the target compound as a yellow solid.

Critical Parameters :

  • Solvent: Anhydrous ethanol

  • Catalyst: Acetic acid (5 mol%)

  • Temperature: Room temperature

  • Yield: 82–88%

Spectral Validation :

  • IR : ν(C=N) at 1620 cm⁻¹; ν(S-H) at 2560 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 3H, Ar-H), 3.45 (q, 4H, NCH₂CH₃), 1.15 (t, 6H, CH₃).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity (HPLC).

Mass Spectrometry

  • Observed m/z : 436.4 ([M+H]⁺)

  • Theoretical m/z : 436.3 (C₁₉H₁₉Cl₂N₅OS).

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methodologies reveals trade-offs between yield, scalability, and practicality:

MethodAdvantagesLimitations
Cyclization of ThiosemicarbazideHigh yield (85%); single-stepRequires CS₂ (toxic)
Hydrazine Carbothioamide RouteAvoids CS₂Lower yield (68%)
Duff Reaction for AldehydeMild conditionsModerate yield (70%)
Vilsmeier-Haack FormylationHigher yield (75%)Hazardous POCl₃ usage

Industrial-Scale Considerations

For bulk synthesis, the thiosemicarbazide cyclization route is preferred due to its scalability and reproducibility. Key adjustments include:

  • Solvent Recovery : Ethanol is distilled and reused, reducing costs.

  • Catalyst Recycling : Acetic acid is neutralized and reclaimed.

  • Automation : Continuous flow reactors minimize manual handling .

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and biological/toxicological profiles:

Compound Name Triazole Substituents Phenol Substituents Molecular Formula Molecular Weight (g/mol) Toxicity Class Key Findings References
Target Compound : 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol 3: 2,4-dichlorophenyl; 5: -SH 5: -N(CH₂CH₃)₂ Inferred: C₁₉H₁₈Cl₂N₅OS ~483.3 Not reported Hypothesized antifungal activity based on triazole-thiol pharmacophore.
Analog 1 : 2-[(E)-{[3-(3-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-4,6-diiodophenol 3: 3-chlorophenyl; 5: -SH 4,6: -I; 2: -OH C₁₅H₉ClI₂N₄OS 582.58 Not reported Enhanced halogenation may improve lipid solubility and target binding.
Analog 2 : 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 3: 2-fluorophenyl; 5: -SH 2: -OH C₁₅H₁₁FN₄OS 314.34 Class IV (low toxicity) Demonstrated low acute toxicity in rats; potential for safe antifungal use.
Analog 3 : 2-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol 3: phenyl; 5: -SH 2: -OH C₁₅H₁₂N₄OS 296.35 Not reported Simpler structure with phenyl group; reduced steric hindrance may aid synthesis.
Analog 4 : 2-{(E)-[(3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol 3: cyclohexyl; 5: -SH 6: -OCH₂CH₃; 2: -OH C₁₈H₂₂N₄O₂S 374.46 Not reported Bulky cyclohexyl group may alter pharmacokinetics and bioavailability.
Analog 5 : 2-[(3-Propylsulfanyl-5-p-tolyl-4H-1,2,4-triazol-4-yl)iminomethyl]phenol 3: p-tolyl; 5: -SCH₂CH₂CH₃ 2: -OH C₁₉H₂₀N₄OS 364.45 Not reported Propylsulfanyl group could enhance metabolic stability.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenation: The 2,4-dichlorophenyl group in the target compound may enhance binding to fungal cytochrome P450 enzymes, similar to azole antifungals like fluconazole . Diethylamino Group: This electron-donating substituent could improve solubility in physiological environments compared to non-polar analogs (e.g., Analog 1 with diiodophenol) .

Toxicity Profiles :

  • The fluorophenyl derivative (Analog 2) exhibited low acute toxicity (Class IV), suggesting that electron-withdrawing groups like -F may reduce adverse effects while maintaining efficacy .

Synthetic Accessibility :

  • Analogs with simpler substituents (e.g., phenyl in Analog 1) are easier to synthesize but may lack target specificity compared to halogenated derivatives .

Biological Activity

The compound 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol is a Schiff base characterized by a carbon-nitrogen double bond and a complex structure that includes a triazole ring. Its unique chemical properties suggest significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

This compound has the molecular formula C19H19Cl2N5OSC_{19}H_{19}Cl_{2}N_{5}OS and features several notable structural components:

  • 2,4-Dichlorophenyl moiety : Enhances lipophilicity and biological activity.
  • 5-Mercapto-4H-1,2,4-triazole : Known for its ability to chelate metal ions and interact with biological macromolecules.
  • Diethylamino group : Increases solubility and may influence the compound's pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer potential . Studies have shown that it can inhibit the growth of specific cancer cell lines. For instance, it demonstrated cytotoxic effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating potent activity. The proposed mechanism involves the interaction with cellular proteins and enzymes that regulate cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the triazole class:

StudyCompoundCell Line TestedIC50 (µM)Notes
Zhang et al. (2023)5-(pyridin-4-yl)-1,3,4-oxadiazolHEPG21.18 ± 0.14Potent inhibitor compared to staurosporine
NCI ScreeningVarious derivativesMultiple cancer types<1.00Broad-spectrum activity against 58 cell lines
Comparative StudyTriazole derivativesMDA-MB-435 (melanoma)6.82High sensitivity observed

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in cancer cell metabolism.
  • Metal Ion Chelation : The mercapto group can bind to metal ions, potentially disrupting essential metal-dependent enzymatic functions.
  • Protein Interaction : Binding affinity studies suggest that this compound can interact with various proteins, altering their function and leading to apoptosis in cancer cells.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or methanol) to enhance solubility of intermediates, as demonstrated in the synthesis of triazole precursors .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate imine formation, a critical step in Schiff base synthesis .
  • Temperature Control: Conduct stepwise heating (e.g., 60–80°C for imine condensation, followed by room-temperature cyclization) to minimize side reactions .
    Validate purity via TLC and HPLC, adjusting stoichiometric ratios of 2,4-dichlorophenyl isothiocyanate and diethylamino-phenol derivatives iteratively.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Elemental Analysis (CHNS): Verify empirical formula consistency (e.g., deviations >0.3% indicate impurities) .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the E-configuration of the imine bond (JHHJ_{H-H} coupling ~12–16 Hz) and aromatic substitution patterns .
  • Mass Spectrometry (HRMS): Compare experimental vs. theoretical m/z values (e.g., [M+H]⁺) to confirm molecular weight within ±2 ppm error .

Q. How should researchers address discrepancies in elemental analysis data for this compound?

Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopicity:

  • Recrystallization: Use mixed solvents (e.g., ethanol/water) to remove residual salts or unreacted precursors .
  • Drying Protocols: Dry samples under vacuum (40–50°C, 24 hrs) to eliminate solvent or moisture interference .
  • Cross-Validation: Augment elemental data with X-ray crystallography (if crystalline) or FT-IR to confirm functional groups (e.g., -SH stretch at 2550–2600 cm⁻¹) .

Advanced Research Questions

Q. What strategies can be employed to modify the core structure to enhance physicochemical properties?

Methodological Answer: Structural modifications should target key functional groups:

  • Substituent Variation: Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects, as seen in fluorophenyl triazole analogs .
  • Chelation Potential: Introduce pyridyl or morpholine moieties to the triazole ring to enhance metal-binding capacity, leveraging strategies from morpholine-thiazole hybrids .
  • Bioisosteric Replacement: Substitute the mercapto (-SH) group with methylthio (-SCH₃) to improve stability while retaining reactivity .

Q. How can computational modeling tools enhance the study of this compound’s reactivity?

Methodological Answer: Integrate AI-driven simulations with experimental

  • Reactivity Prediction: Use DFT calculations (Gaussian or COMSOL) to map electron density distributions, identifying susceptible sites for electrophilic/nucleophilic attacks .
  • Transition State Analysis: Model the energy barriers of imine tautomerization or triazole ring-opening using molecular dynamics simulations .
  • Solvent Effects: Apply COSMO-RS models to predict solubility parameters and optimize reaction media .

Q. What methodologies are recommended to investigate substituent effects on stability?

Methodological Answer: Systematic stability studies should include:

  • Accelerated Degradation Testing: Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and variable pH (2–12) to identify degradation pathways .
  • Hammett Analysis: Correlate substituent σ values with degradation rates to quantify electronic contributions to stability .
  • LC-MS/MS Profiling: Monitor degradation products (e.g., hydrolyzed imine bonds or oxidized mercapto groups) under stress conditions .

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